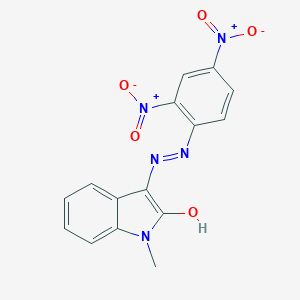![molecular formula C12H8N2O6S2 B414177 2-[(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B414177.png)
2-[(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a thiazolidinone ring, a nitro group, and a benzylidene moiety, which contribute to its unique reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization and subsequent acylation. The general steps are as follows:
Condensation Reaction: 2-hydroxy-3-nitrobenzaldehyde reacts with thiosemicarbazide in the presence of an acid catalyst to form the corresponding Schiff base.
Cyclization: The Schiff base undergoes cyclization under basic conditions to form the thiazolidinone ring.
Acylation: The resulting thiazolidinone is then acylated with chloroacetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones.
科学研究应用
Chemistry
In chemistry, 2-[(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, this compound is investigated for its anti-inflammatory and antimicrobial properties. Preliminary studies suggest it may be effective against certain bacterial strains and inflammatory conditions.
Industry
In industrial applications, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 2-[(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with enzyme active sites, inhibiting their function. The thiazolidinone ring can also interact with protein structures, affecting their activity and stability.
相似化合物的比较
Similar Compounds
- [5-(2-Hydroxy-3-nitro-benzylidene)-4-oxo-thiazolidin-3-yl]-acetic acid
- [5-(2-Hydroxy-3-nitro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid
- [5-(2-Hydroxy-3-nitro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid
Uniqueness
Compared to similar compounds, 2-[(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its acetic acid moiety provides additional sites for chemical modification, enhancing its versatility in various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
属性
分子式 |
C12H8N2O6S2 |
|---|---|
分子量 |
340.3g/mol |
IUPAC 名称 |
2-[(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H8N2O6S2/c15-9(16)5-13-11(18)8(22-12(13)21)4-6-2-1-3-7(10(6)17)14(19)20/h1-4,17H,5H2,(H,15,16)/b8-4+ |
InChI 键 |
CNWGWZABZWJOHG-XBXARRHUSA-N |
SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=C2C(=O)N(C(=S)S2)CC(=O)O |
手性 SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O |
规范 SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=C2C(=O)N(C(=S)S2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({4-chloro-3-nitrobenzylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B414096.png)
![4-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B414097.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B414098.png)
![3-iodo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414099.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B414102.png)
![1-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B414103.png)
![3,4-Dibromo-2-({[2-(2,4-difluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B414104.png)

![2-iodo-N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B414106.png)
![3-nitro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414107.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B414113.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B414114.png)

